
N-(2-phenoxyethyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-phenoxyethyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide, also known as PTZ-343, is a chemical compound that has been extensively studied for its potential use in scientific research. PTZ-343 is a diazepane-based compound that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a wide range of research applications.
Mécanisme D'action
The mechanism of action of N-(2-phenoxyethyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide is not yet fully understood, but studies have suggested that it may act as a GABA receptor agonist, which could explain its anticonvulsant properties. Additionally, N-(2-phenoxyethyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide has been shown to modulate the activity of certain enzymes and neurotransmitters in the brain, which could contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(2-phenoxyethyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide has a variety of biochemical and physiological effects, including the ability to reduce seizures in individuals with epilepsy, improve cognitive function in individuals with Alzheimer's disease, and modulate the activity of certain enzymes and neurotransmitters in the brain. Additionally, N-(2-phenoxyethyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide has been shown to have anti-inflammatory and antioxidant properties, which could make it a promising candidate for use in the treatment of a wide range of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(2-phenoxyethyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide in scientific research is its unique properties and potential applications. Additionally, N-(2-phenoxyethyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, there are also some limitations associated with the use of N-(2-phenoxyethyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide in lab experiments. For example, the mechanism of action of N-(2-phenoxyethyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide is not yet fully understood, which could make it difficult to interpret experimental results.
Orientations Futures
There are a number of future directions that could be pursued in the study of N-(2-phenoxyethyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide. One potential area of research is in the development of new treatments for neurological disorders such as epilepsy and Alzheimer's disease. Additionally, N-(2-phenoxyethyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide could be explored for its potential use in the treatment of other diseases such as cancer and autoimmune disorders. Finally, further research is needed to fully understand the mechanism of action of N-(2-phenoxyethyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide and to identify any potential side effects or limitations associated with its use.
Méthodes De Synthèse
N-(2-phenoxyethyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide can be synthesized using a variety of methods, including the reaction of 4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxylic acid with phenoxyethanol in the presence of a coupling agent such as EDCI or DCC. This reaction results in the formation of the desired compound, which can be purified using standard techniques such as column chromatography.
Applications De Recherche Scientifique
N-(2-phenoxyethyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide has been used extensively in scientific research due to its unique properties and potential applications. One of the most promising areas of research involving N-(2-phenoxyethyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide is in the study of neurological disorders such as epilepsy and Alzheimer's disease. Studies have shown that N-(2-phenoxyethyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide has anticonvulsant properties and may be able to reduce the severity and frequency of seizures in individuals with epilepsy.
Propriétés
IUPAC Name |
N-(2-phenoxyethyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2S/c22-18(19-8-13-23-17-5-2-1-3-6-17)21-10-4-9-20(11-12-21)16-7-14-24-15-16/h1-3,5-6,16H,4,7-15H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWNVIUCJRNLKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)NCCOC2=CC=CC=C2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenoxyethyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

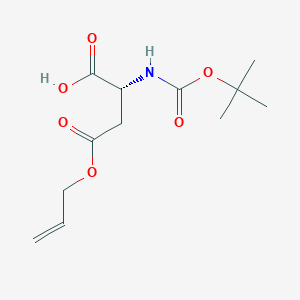
![[2-(2,6-Difluoroanilino)-2-oxoethyl] 4-methylbenzoate](/img/structure/B2912315.png)
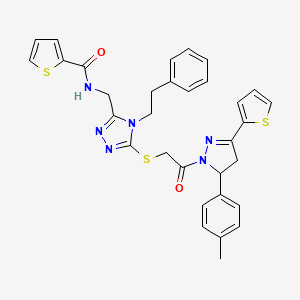
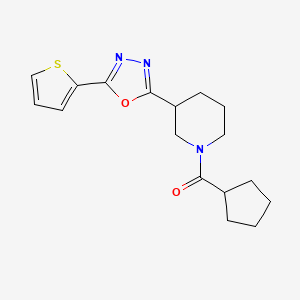
![3-(furan-2-ylmethyl)-2,4-dioxo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2912321.png)
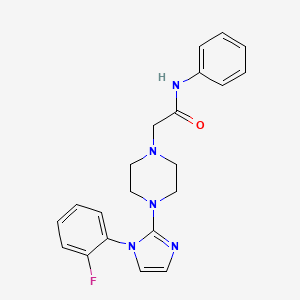
![(2E)-2-[2-(benzyloxy)-3,5-dibromobenzylidene]hydrazinecarboximidamide](/img/structure/B2912323.png)
![8-fluoro-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2912324.png)
![N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2912325.png)
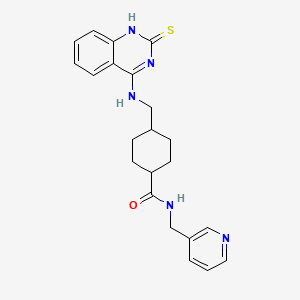
![6,8-dibromo-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2912328.png)
![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2912330.png)

![1-(3-Fluoro-5-methylphenyl)-N-[2-(prop-2-enoylamino)ethyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2912337.png)